Benzophenone-d10
Description
The exact mass of the compound (2H10)Benzophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2,3,4,5,6-pentadeuteriophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCCWEUUXYIKHB-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177110 | |
| Record name | (2H10)Benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22583-75-1 | |
| Record name | Benzophenone-d10 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22583-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H10)Benzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022583751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H10)Benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H10)benzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis Methodologies of Benzophenone D10
Deuteration Strategies for Aromatic Ketones
The deuteration of aromatic ketones like benzophenone (B1666685) can be achieved through several general approaches. These methods often exploit the reactivity of the aromatic rings or the carbonyl group.
Common strategies for deuteration include:
Acid or Base-Catalyzed Hydrogen-Deuterium (H/D) Exchange : This is a prevalent method for introducing deuterium (B1214612). rsc.org It often involves treating the ketone with a deuterium source, such as deuterium oxide (D₂O), in the presence of an acid or base catalyst. rsc.orggoogle.com For aromatic ketones, this can lead to the exchange of protons on the aromatic rings. Transition-metal catalysis can also be employed to facilitate this exchange. rsc.orgnih.gov
Reductive Deuteration : This approach involves the reduction of an unsaturated functionality with a deuterium source. nju.edu.cn For instance, the reduction of a suitable precursor in the presence of deuterium gas (D₂) or a deuterated reducing agent can introduce deuterium atoms.
Coupling of Deuterated Reagents : This strategy relies on the use of starting materials that already contain deuterium. rsc.org For the synthesis of Benzophenone-d10, this would involve using deuterated benzene (B151609) (benzene-d6) as a key precursor.
Improved Synthetic Procedures for High Isotopic Purity this compound
A well-established and effective method for synthesizing high-purity this compound involves a Friedel-Crafts reaction. ucla.edu This procedure utilizes benzene-d6 (B120219) and carbon tetrachloride as the primary reactants.
The key steps of this synthesis are:
Friedel-Crafts Reaction : Benzene-d6 reacts with carbon tetrachloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form dichlorodi(phenyl-d5)methane. ucla.edu
Hydrolysis : The resulting dichlorodi(phenyl-d5)methane is then hydrolyzed to yield this compound. ucla.edu
This method has been reported to produce this compound with a high isotopic purity of over 99%. civilica.comscbt.com
Reaction Conditions and Yield Optimization
The efficiency of this compound synthesis is highly dependent on the reaction conditions. Optimizing these parameters is crucial for maximizing the yield and purity of the final product.
| Parameter | Condition | Rationale |
| Catalyst | Aluminum chloride (AlCl₃) | A common and effective Lewis acid catalyst for Friedel-Crafts reactions. ucla.edu |
| Reactants | Benzene-d6 and Carbon tetrachloride | Readily available starting materials for this specific synthesis. ucla.edu |
| Solvent | Typically, one of the reactants (e.g., benzene-d6) can act as the solvent. | Simplifies the reaction setup. |
| Temperature | Varies depending on the specific protocol, but Friedel-Crafts reactions are often performed at or below room temperature to control reactivity. | To manage the exothermic nature of the reaction and minimize side products. |
| Hydrolysis | Aqueous workup | To convert the intermediate to the final ketone product. ucla.edu |
This table presents a generalized overview of reaction conditions for the Friedel-Crafts synthesis of this compound.
Stereoselective and Regioselective Deuteration Considerations
While the synthesis of this compound via the Friedel-Crafts reaction of benzene-d6 ensures complete deuteration of the aromatic rings, other deuteration methods for ketones often require careful consideration of stereoselectivity and regioselectivity.
Regioselectivity : This refers to the specific position of deuterium incorporation. For ketones with multiple possible sites for deuteration, such as α-hydrogens, controlling the regioselectivity is essential. nii.ac.jpcapes.gov.brresearchgate.net For instance, H/D exchange reactions can be influenced by the acidity of the protons, with α-protons to the carbonyl group being particularly susceptible to exchange via enolate or enol intermediates. rsc.org
Stereoselectivity : This relates to the spatial arrangement of the deuterium atom. While not a primary concern for the fully deuterated aromatic rings of this compound, it becomes a critical factor in the synthesis of partially or asymmetrically deuterated ketones. nii.ac.jp
For the specific case of this compound synthesis from benzene-d6, the primary concern is achieving complete deuteration of the phenyl groups rather than selective placement of deuterium atoms at specific positions.
Advanced Spectroscopic Characterization of Benzophenone D10
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers profound insights into the molecular vibrations of Benzophenone-d10. The substitution of hydrogen with deuterium (B1214612) atoms significantly alters the vibrational frequencies, providing a basis for detailed spectral assignments and structural analysis.
Fourier Transform Infrared (FT-IR) Spectroscopy for Deuterium Isotopic Shifts
The study of this compound using Fourier Transform Infrared (FT-IR) spectroscopy reveals significant isotopic shifts compared to its non-deuterated counterpart, benzophenone (B1666685). nih.gov These shifts are fundamental for the precise assignment of vibrational bands. researchgate.net The infrared spectra of solid this compound have been measured over a wide range, typically from 4000 to 100 cm⁻¹. nih.gov
The replacement of the ten hydrogen atoms with deuterium results in a general lowering of the frequencies of the C-H stretching and bending modes. For instance, the characteristic C=O stretching vibration, which is a prominent feature in the IR spectrum of benzophenones, also experiences a shift upon deuteration, albeit less pronounced than the C-H modes. researchgate.netresearchgate.net The analysis of these isotopic frequency shifts, often aided by ab initio molecular orbital calculations, allows for a more confident assignment of the fundamental frequencies of the molecule. nih.gov
Table 1: Selected FT-IR Vibrational Frequencies for Benzophenone and Isotopes
| Vibrational Mode | Benzophenone (cm⁻¹) | This compound (cm⁻¹) | Benzophenone-¹⁸O (cm⁻¹) |
|---|---|---|---|
| C=O Stretch | ~1660-1637 | Shifted | Shifted |
| C-H/C-D Stretch | ~3100-3000 | Lower Frequency | Minimal Change |
Note: Exact values can vary based on the physical state (solid or solution) and specific experimental conditions. Data compiled from findings in related studies. nih.govresearchgate.net
Raman Spectroscopy for Vibrational Mode Assignments
Complementing FT-IR, Raman spectroscopy has been utilized to study the vibrational modes of solid-phase this compound, with spectra typically recorded from 4000 down to 10 cm⁻¹. nih.gov The assignment of the observed Raman bands is critically supported by the isotopic shifts observed in the d10-labeled derivative. researchgate.net This technique is particularly effective for observing the symmetric vibrations and the vibrations of the carbon skeleton, which may be weak or inactive in the infrared spectrum.
The combination of FT-IR and Raman data provides a comprehensive vibrational profile of the molecule. The fundamental frequencies for this compound are assigned by correlating the data from both spectroscopic methods, taking into account the isotopic frequency shifts and the polarization features of the normal modes. nih.govresearchgate.net This dual-spectroscopic approach, when compared with theoretical calculations, enables a detailed understanding of the syn and anti-phase vibrations of the two phenyl rings. researchgate.net
Differential Infrared Linear Dichroic Spectra Analysis
For a more in-depth structural analysis, differential infrared linear dichroic spectra of oriented polycrystalline layers of this compound have been investigated. nih.govresearchgate.net This technique provides information about the orientation of the transition dipole moments of the various molecular vibrations relative to the crystal axes. By suspending the sample in a nematic liquid crystal and measuring the absorption of polarized infrared light, the orientation of specific functional groups can be determined. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Solid-state NMR spectroscopy is a key technique for probing the molecular structure, dynamics, and interactions of this compound in condensed phases.
Solid-State ¹³C Cross Polarization Magic Angle Spinning (CPMAS) NMR for Molecular Motion Studies
Solid-state ¹³C Cross Polarization Magic Angle Spinning (CPMAS) NMR is a powerful method for studying molecular motion in crystalline and amorphous solids. emory.edu In the case of this compound, ¹³C CPMAS NMR studies have been conducted to interpret molecular motions that affect the spectral line width. acs.orgresearchgate.net The technique involves transferring magnetization from abundant spins (like ¹H) to dilute spins (like ¹³C) to enhance the signal of the latter. emory.edubeilstein-journals.org
Even though this compound lacks protons, ¹³C CPMAS spectra can still be obtained, and changes in the spectra of spinning and static samples can be analyzed. acs.orgresearchgate.net These studies, often performed before and after processes like photolysis, provide qualitative information about the mobility of the benzophenone molecule within its environment, such as a zeolite cage. acs.orgucla.edu The rate of cross-polarization and relaxation times can give insights into the rigidity of the molecular structure. nih.gov
Intermolecular ¹H-¹³C Cross Polarization in Zeolite Environments
A particularly insightful application of solid-state NMR involves the study of this compound co-adsorbed with a proton-containing molecule, such as cyclohexane (B81311), within the supercages of a zeolite like NaX. acs.orgresearchgate.net In this setup, intermolecular ¹H-¹³C cross-polarization can occur, where magnetization is transferred from the protons of the cyclohexane to the carbons of the this compound. acs.org
This intermolecular cross-polarization is dependent on nuclear dipolar interactions and thus requires the molecules to be in close proximity (on the angstrom scale) and relatively rigid. acs.orgresearchgate.net The observation of a relatively efficient ¹H-¹³C cross-polarization from cyclohexane to this compound demonstrated that the two molecules share the zeolite supercages in a close-packed arrangement. acs.org By comparing the CPMAS signal intensities of deuterated and non-deuterated benzophenone under identical conditions, researchers estimated an average intermolecular distance of approximately 2.2 Å between the carbon atoms of this compound and the hydrogen atoms of cyclohexane. acs.orgresearchgate.net For these experiments, a longer contact time (e.g., 5 ms) is typically used for the deuterated sample compared to protonated samples (e.g., 2.1 ms) to achieve adequate cross-polarization. ucla.edu
Table 2: Compounds Mentioned in this Article
| Compound Name | Chemical Formula |
|---|---|
| Benzophenone | C₁₃H₁₀O |
| This compound | C₁₃D₁₀O |
| Cyclohexane | C₆H₁₂ |
| Carbon Tetrachloride | CCl₄ |
Nuclear Magnetic Resonance Relaxation Studies for Dynamics
Nuclear Magnetic Resonance (NMR) relaxation studies provide profound insights into the molecular dynamics of this compound. The quadrupolar nature of the deuterium nucleus makes it a sensitive probe for molecular motions. The spin-lattice (T1) and spin-spin (T2) relaxation times are key parameters that correlate with the rotational and translational movements of the molecule. culturalheritage.org
In studies of deuterated compounds, the T1 relaxation times are generally short, which can enhance the sensitivity of the NMR signal. nih.gov For instance, the T1 relaxation times for deuterated water in vivo are around 350 ms (B15284909). nih.gov While specific T1 and T2 values for pure this compound are not extensively documented in the readily available literature, studies on similar systems provide a comparative framework. For example, in a study involving this compound sorbed to natural organic matter, a repolarization period of 0.3 seconds (300 ms) was used in multiCP/DD NMR experiments, suggesting a relatively short T1. amazonaws.com
The deuteration of benzophenone significantly affects the spin-lattice relaxation times of the carbon-13 nuclei. mzos.hr An increase of approximately 550% in the T1 relaxation time has been observed for the ortho and para carbon atoms in perdeuterated benzophenone compared to the non-deuterated form. mzos.hr This effect is primarily due to the change in the dominant relaxation mechanism from dipole-dipole interactions in the protonated form to other mechanisms in the deuterated analogue. mzos.hr
Furthermore, the dynamics of this compound have been investigated in different environments. When co-adsorbed with cyclohexane in NaX zeolite, this compound exhibits phosphorescence decay lifetimes of 7.2 and 45.2 ms at 77 K, suggesting a predominant π,π* configuration. ucla.edu These lifetimes are similar to those of non-deuterated benzophenone under the same conditions, indicating that deuteration has a minimal effect on the triplet state lifetime in this system. ucla.edu
Table 1: Illustrative NMR Relaxation Data
| Parameter | Observed Value/Range | Context | Reference |
| 13C T1 Increase (ortho, para carbons) | ~550% | Comparison of perdeuterated vs. non-deuterated benzophenone | mzos.hr |
| Phosphorescence Lifetimes (in NaX zeolite at 77K) | 7.2 ms and 45.2 ms | Double exponential fit | ucla.edu |
| Repolarization Delay (in multiCP/DD NMR) | 0.3 s | Sorbed to natural organic matter | amazonaws.com |
Mass Spectrometry (MS) for Isotopic Content Verification
Mass spectrometry is an indispensable technique for verifying the isotopic enrichment of this compound. nih.gov The molecular weight of this compound is 192.28 g/mol , which is significantly different from the 182.07 g/mol of its non-deuterated counterpart. sigmaaldrich.comebi.ac.uk This mass difference allows for clear differentiation and quantification of the deuterated species.
The isotopic purity of commercially available this compound is typically high, often stated as 98% to 99% atom % D. sigmaaldrich.comisotope.com This high level of deuteration is crucial for its use as an internal standard in quantitative analyses, where it helps to correct for extraction losses and matrix effects. favv-afsca.beresearchgate.net
In mass spectrometric analysis, this compound exhibits characteristic fragmentation patterns. For instance, in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS-MS), the transitions monitored for this compound are typically m/z 193 → 82 and 193 → 110. favv-afsca.be In contrast, non-deuterated benzophenone shows transitions at m/z 183 → 77 and 183 → 105. favv-afsca.be The analysis of the relative intensities of these fragments allows for the confirmation of the compound's identity and isotopic labeling. researchgate.net
A general method for determining the isotopic enrichment involves comparing the measured isotope distribution with theoretically calculated distributions for different enrichment levels. nih.gov This process accounts for any measurement inaccuracies and provides a reliable assessment of the isotopic purity. nih.gov
Table 2: Mass Spectrometry Data for this compound
| Property | Value | Method | Reference |
| Molecular Weight | 192.28 g/mol | - | sigmaaldrich.com |
| CAS Number | 22583-75-1 | - | cymitquimica.com |
| Typical Isotopic Purity | 98-99 atom % D | - | sigmaaldrich.comisotope.com |
| LC-ESI-MS-MS Transitions | 193 → 82, 193 → 110 | MRM mode | favv-afsca.be |
X-ray Diffraction and Crystallography for Structural Elucidation
Benzophenone is known to be polymorphic, existing in a stable orthorhombic α-form and a metastable monoclinic β-form. ebi.ac.ukresearchgate.net The stable α-form has the space group P212121 with unit cell parameters a = 10.28 Å, b = 12.12 Å, and c = 7.99 Å. researchgate.net The metastable β-phase is monoclinic with space group C2/c and unit cell parameters a = 16.22 Å, b = 8.15 Å, c = 16.33 Å, and β = 112.91°. researchgate.net
Computational studies have shown that the geometry parameters calculated for an isolated benzophenone molecule are in good agreement with the X-ray data from single crystal analysis. researchgate.net This suggests that the molecular conformation is not significantly distorted by crystal packing forces. It is reasonable to assume that this compound would crystallize in one of these forms, with very minor changes in the unit cell parameters due to the slightly different atomic mass and vibrational modes of the C-D bonds compared to C-H bonds.
In a study of a benzophenone-thymine conjugate, the derivative containing this compound was successfully crystallized and its structure determined by X-ray crystallography, demonstrating the feasibility of obtaining high-quality crystal structures for deuterated benzophenone derivatives. acs.org
Table 3: Crystallographic Data for Benzophenone (Non-deuterated)
| Polymorph | Crystal System | Space Group | Unit Cell Parameters | Reference |
| α-form (stable) | Orthorhombic | P212121 | a = 10.28 Å, b = 12.12 Å, c = 7.99 Å | researchgate.net |
| β-form (metastable) | Monoclinic | C2/c | a = 16.22 Å, b = 8.15 Å, c = 16.33 Å, β = 112.91° | researchgate.net |
Photochemistry and Photophysics of Benzophenone D10
Excited State Dynamics and Decay Pathways
The behavior of benzophenone-d10 upon photoexcitation involves a complex series of events, including the formation of singlet and triplet excited states, intersystem crossing, and various deactivation pathways. These processes have been extensively studied using time-resolved spectroscopic techniques.
Time-resolved spectroscopy is a powerful tool for investigating the transient species and rapid processes that occur after a molecule absorbs light. Both femtosecond and nanosecond techniques have been employed to study the excited states of benzophenone (B1666685) and its deuterated analogue.
Femtosecond transient absorption (fs-TA) spectroscopy allows for the direct observation of the initial events following photoexcitation. nih.gov For benzophenone derivatives, fs-TA studies have revealed that upon excitation, the initially formed singlet excited state undergoes rapid evolution. nih.gov These studies indicate that internal conversion (IC) and intersystem crossing (ISC) are very fast processes, occurring on the femtosecond to picosecond timescale. nih.gov Specifically, in related systems, the S2 to S1 internal conversion is followed by intersystem crossing to the triplet state. researchgate.net
Nanosecond transient absorption (ns-TA) spectroscopy is used to study the longer-lived triplet state. edinst.comedinst.com The ns-TA spectrum of benzophenone in a PMMA film shows a characteristic absorption peak around 530 nm, which is attributed to the triplet state. edinst.comedinst.com The intensity and lifetime of this transient absorption are highly dependent on environmental factors such as temperature. edinst.comedinst.com Nanosecond laser flash photolysis has also been crucial in determining the triplet state lifetime and its quenching kinetics in various solvents and in the presence of quenchers. psu.edu Furthermore, time-resolved resonance Raman (TR3) spectroscopy has been utilized to obtain structural information about the triplet state of benzophenone and its isotopologues. nih.govacs.org
Upon absorption of UV light, benzophenone is promoted from its singlet ground state (S0) to an excited singlet state (S1), which has (n, π*) character. edinst.comedinst.com This S1 state is short-lived and efficiently undergoes intersystem crossing (ISC) to the lower-lying triplet state (T1). edinst.comedinst.com
The formation of the triplet state from the singlet state is a very rapid process. researchgate.net Studies on similar systems suggest that the triplet state is formed within picoseconds after the initial excitation. upv.es
The lifetime of the triplet state is significantly longer than that of the singlet state and is highly sensitive to the surrounding environment. In deaerated solutions at room temperature, the triplet lifetime can be on the microseconds to milliseconds scale. edinst.com However, in the presence of oxygen or other quenching species, the lifetime is significantly reduced. edinst.com Deactivation of the triplet state can occur through several pathways:
Phosphorescence: Radiative decay from the triplet state (T1) back to the singlet ground state (S0). edinst.com
Intersystem Crossing to the Ground State: A non-radiative decay from T1 to S0. edinst.com
Quenching: Interaction with other molecules, such as oxygen, leading to the deactivation of the triplet state. edinst.com
Hydrogen Abstraction: Reaction with a hydrogen-donor molecule to form a ketyl radical. ebi.ac.uk
Triplet-Triplet Annihilation: Interaction of two triplet molecules to produce an excited singlet state and a ground state molecule. edinst.com
Benzophenone is well-known for its high intersystem crossing (ISC) quantum yield, which is close to 100%. edinst.comedinst.com This high efficiency is a key reason for its widespread use as a triplet photosensitizer. researchgate.net The rapid and efficient ISC is attributed to the favorable coupling between the initially populated S1(n,π) state and the T1(n,π) state. researchgate.net
The mechanism of ISC in benzophenone is facilitated by spin-orbit coupling, which mixes the singlet and triplet electronic states. The near-degeneracy of the S1 and T2 states and the different orbital nature of the interacting singlet and triplet states (El-Sayed's rule) contribute to the high rate of ISC. dtic.mil Theoretical studies have shown that the non-planar structure of benzophenone and the resulting surface crossings between potential energy surfaces play a crucial role in promoting efficient ISC. researchgate.net In contrast, more planar molecules like fluorenone exhibit significantly less efficient ISC. researchgate.net
The properties of the benzophenone triplet state are markedly affected by temperature. Low-temperature studies, often conducted in solid matrices or cryostats, provide valuable insights into the intrinsic properties of the triplet state by minimizing deactivation processes. edinst.comedinst.com
As the temperature decreases, the lifetime of the benzophenone triplet state increases significantly. edinst.comedinst.com At low temperatures, relaxation mechanisms like collisional quenching are inhibited, leading to longer-lived triplet states and a higher transient absorption signal. edinst.comedinst.com For instance, in a PMMA film, the triplet lifetime extends from a few microseconds at room temperature to milliseconds at lower temperatures. edinst.com
Temperature-dependent spectroscopy also reveals changes in the triplet absorption spectrum. edinst.comedinst.com Electron spin-echo experiments on diphenylmethylene-d10 embedded in benzophenone crystals at low temperatures (4.2K to 60K) have provided detailed information on the hyperfine interactions within the triplet state. researchgate.net
| Temperature | Triplet State Lifetime | Observation |
| Room Temperature | Few microseconds | Shorter lifetime due to increased collisional quenching and other deactivation pathways. |
| Low Temperature | Milliseconds | Longer lifetime due to inhibition of relaxation mechanisms. |
Photoreactivity and Mechanistic Investigations
The excited triplet state of this compound is a highly reactive species, capable of participating in various photochemical reactions, most notably hydrogen abstraction.
One of the most characteristic reactions of the benzophenone triplet state is the abstraction of a hydrogen atom from a suitable donor molecule (R-H) to form a diphenylketyl radical and a radical derived from the donor (R•). ebi.ac.uk
³(C₆D₅)₂CO* + R-H → (C₆D₅)₂ĊOD + R•
This reaction is fundamental to many photopolymerization processes and organic syntheses. The deuteration in this compound can influence the kinetics of this reaction due to the kinetic isotope effect.
Studies involving the photoreaction of this compound with cyclohexane (B81311) in a zeolite matrix have shown that the reaction proceeds via hydrogen abstraction by the excited triplet benzophenone. ucla.edu The close proximity of the reactants within the zeolite supercages facilitates this reaction. ucla.edu The lack of phosphorescence at room temperature in the presence of cyclohexane is attributed to the efficient decay of the triplet state through this hydrogen abstraction pathway. ucla.edu
The rate of hydrogen abstraction is dependent on the nature of the hydrogen donor. For example, the quenching of triplet benzophenone by olefins with allylic hydrogens leads to hydrogen abstraction. researchgate.net Deuteration of the hydrogen donor, such as in cyclohexene-d10, has been shown to decrease the fraction of abstraction events. researchgate.net This highlights the importance of the C-H bond strength in the hydrogen abstraction process. The reaction between triplet benzophenone and tertiary aliphatic amines is also suggested to proceed via a simple hydrogen atom transfer reaction. ebi.ac.uk
Radical Pair Formation, Spin Coherence, and Quantum Beats
Upon photoexcitation, this compound, like its non-deuterated counterpart, can abstract a hydrogen (or deuterium) atom from a suitable donor molecule. This process typically occurs from the triplet excited state (T1) of the benzophenone molecule and results in the formation of a geminate radical pair. This pair consists of a ketyl radical (derived from the benzophenone) and another radical derived from the hydrogen donor. The spins of the two unpaired electrons in this radical pair are initially correlated, retaining the triplet character of the precursor excited state.
This initial spin correlation is not static. The radical pair undergoes a dynamic quantum mechanical process known as intersystem crossing, oscillating between the singlet (S) and triplet (T) spin states. bfs.dearxiv.org This coherent evolution of the spin state is often referred to as "quantum beats." arxiv.org The frequency and characteristics of these oscillations are governed by internal and external magnetic interactions, including the hyperfine coupling between the electron spins and the nuclear spins within the radicals, and the presence of external magnetic fields. arxiv.orgarxiv.org
The use of this compound is particularly insightful for studying these phenomena. The replacement of protons with deuterons alters the hyperfine coupling constants within the ketyl radical. Since deuterium (B1214612) has a smaller magnetic moment and a different nuclear spin than protium, this isotopic substitution significantly modifies the singlet-triplet oscillation frequency. nsc.ru Studies on radical ion pairs have demonstrated that deuteration, such as in p-terphenyl-d14, affects the quantum beat patterns, providing a powerful tool to probe the mechanisms of spin dynamics. nsc.ruresearchgate.net The retention of spin coherence in these radical pairs can be observed in various environments, including micellar solutions, and is a key feature of the Radical Pair Mechanism. bfs.deresearchgate.net
Photoreductive Dimerization Mechanisms (e.g., Benzopinacol-d20 formation)
The photoreduction of this compound in the presence of a hydrogen-donating solvent, such as isopropanol, leads to its dimerization, forming Benzopinacol-d20. jmchemsci.com This reaction is a classic example of a photochemical process initiated by hydrogen abstraction.
The mechanism proceeds as follows:
Excitation : this compound absorbs UV light (around 350 nm), promoting it to an excited singlet state (S1), which then rapidly undergoes intersystem crossing to the more stable triplet state (T1). hilarispublisher.combgsu.edu
Hydrogen Abstraction : The triplet this compound diradical abstracts a hydrogen atom from the solvent (e.g., isopropanol), forming a this compound ketyl radical and an isopropanol-derived radical. hilarispublisher.comscribd.com
Dimerization : Two this compound ketyl radicals then combine (dimerize) to form a stable molecule, Benzopinacol-d20. jmchemsci.comdokumen.pub
A study on the synthesis of Benzopinacol-d20 reported a high yield of 92% via this photo-reductive dimerization of this compound. jmchemsci.comcivilica.com Interestingly, the same study observed that this compound reacts faster than its natural abundance counterpart, although the precise origin of this accelerated reactivity requires further investigation. jmchemsci.comcivilica.com This dimerization process is a cornerstone of benzophenone photochemistry and serves as a fundamental model for radical coupling reactions. bgsu.edu
Photoinitiated Free Radical Polymerization Mechanisms
Benzophenone and its derivatives, including this compound, are widely utilized as Type II photoinitiators in free radical polymerization. ijacskros.commdpi.com This process is crucial in various industrial applications like coatings, adhesives, and 3D printing. ijacskros.commdpi.com The initiation mechanism does not involve the direct cleavage of the initiator itself but relies on a bimolecular reaction with a co-initiator or hydrogen donor.
The primary mechanism involves:
Photoexcitation : Upon absorption of UV radiation, the this compound molecule is promoted to its triplet excited state. mdpi.com
Hydrogen Abstraction : The excited this compound abstracts a hydrogen atom from a synergist molecule, which is often a tertiary amine or a suitable polymer backbone. nih.govresearchgate.net This creates a ketyl radical from the this compound and a highly reactive radical on the co-initiator.
Initiation : The radical generated from the co-initiator is typically the species that initiates the polymerization of monomer units (e.g., acrylates). mdpi.comnih.gov The benzophenone ketyl radical is generally less reactive and less efficient at initiating polymerization. researchgate.net
The efficiency of this compound as a photoinitiator is linked to the reactivity of its triplet state and the nature of the hydrogen donor. The use of deuterated benzophenone can influence the kinetics of the hydrogen abstraction step due to the kinetic isotope effect, providing a method to probe and control the initiation rate. The versatility and low cost of benzophenone-based systems make them a popular choice for initiating polymerization via free radical pathways. ijacskros.commdpi.com
Norrish Type I Photo-Reactions and Carbonyl Bond Cleavage
The Norrish Type I reaction involves the homolytic cleavage of the bond adjacent to a carbonyl group (α-cleavage) upon photoexcitation. wikipedia.orgnumberanalytics.com This process generates two radical fragments. wikipedia.org While this is a primary photochemical pathway for many aliphatic ketones, for aromatic ketones like this compound, the Norrish Type I reaction is generally less significant compared to photoreduction (hydrogen abstraction). ijacskros.com
The process for a Norrish Type I reaction is as follows:
Excitation : The carbonyl compound absorbs a photon, leading to an excited singlet state, which can then cross to a triplet state. wikipedia.orgnumberanalytics.com
α-Cleavage : From the excited state, the bond between the carbonyl carbon and one of the adjacent phenyl rings cleaves, producing a benzoyl radical and a phenyl radical. wikipedia.org
However, the primary photochemical event for this compound is typically the highly efficient intersystem crossing to the triplet state, which then preferentially undergoes intermolecular hydrogen abstraction from a donor molecule rather than bond cleavage. ijacskros.com Some sources describe benzophenone derivatives as functioning through a Norrish Type I mechanism to generate radicals for polymerization, but this is more accurately described as a Norrish Type II-like hydrogen abstraction from a separate synergist molecule in the context of Type II photoinitiation. ijacskros.comnumberanalytics.com The intrinsic α-cleavage (Norrish Type I) of the benzophenone structure itself is not the dominant pathway under most conditions.
Quantum Yield Determinations for Photochemical Processes
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules undergoing a specific event divided by the number of photons absorbed. For processes involving this compound, determining the quantum yield provides critical insight into the competition between different photochemical and photophysical pathways.
Key findings related to the quantum yield of benzophenone systems include:
In the presence of a good hydrogen donor like cyclohexane, the hydrogen transfer reaction from the triplet state of benzophenone occurs with a quantum efficiency that is essentially quantitative (Φ ≈ 1.0). acs.orgucla.edu
The quantum yield for the disappearance of benzophenone can be concentration-dependent in certain media, such as isopropanol. researchgate.net
In a study of a polyimide containing benzophenone moieties, the quantum yield for the photo-cross-linking reaction, which proceeds via hydrogen abstraction by the triplet benzophenone, was determined to be 2.0 x 10⁻³. osti.gov
The direct photolysis quantum yield of benzophenone derivatives can be influenced by the specific form of the molecule in solution. For example, for the sunscreen benzophenone-4, the quantum yield (Φ) for the singly deprotonated form is (3.2 ± 0.6) x 10⁻⁵, while for the doubly deprotonated form, it is (7.0 ± 1.3) x 10⁻⁵. unito.it
Environmental and Medium Effects on Photophysics and Photochemistry
The surrounding environment or medium plays a critical role in dictating the photochemical and photophysical behavior of this compound. Factors such as solvent polarity, viscosity, and physical confinement can alter reaction pathways, efficiencies, and the lifetimes of excited states.
Confinement Effects in Zeolite Supercages
Zeolites are microporous crystalline aluminosilicates that feature a regular network of channels and cavities (cages) of molecular dimensions. ucla.educore.ac.uk When this compound is incorporated into the "supercages" of zeolites like NaX, its photochemical behavior is significantly altered compared to that in solution.
Key effects of zeolite confinement include:
Altered Reaction Products : In a fluid solution of cyclohexane, irradiation of benzophenone yields benzopinacol (B1666686) and benzhydrol. acs.orgucla.edu In contrast, when this compound and cyclohexane are co-adsorbed in NaX zeolite, irradiation leads exclusively to 1-cyclohexyl-1,1-diphenylmethanol. acs.orgucla.edu This change is attributed to the collapse of the initially formed radical pair within the confined space of the supercage, preventing the radicals from diffusing apart to form dimerization products like benzopinacol. acs.orgucla.edu
Proximity and Mobility : The zeolite framework brings guest molecules into close and relatively fixed contact. Studies using solid-state NMR with this compound and cyclohexane have demonstrated efficient intermolecular cross-polarization, indicating that the molecules share the supercages in a close-packed arrangement with average intermolecular C-D···H-R distances of about 2.2 Å. ucla.edu
Modified Photophysics : The polar environment within the NaX zeolite supercages influences the excited states of benzophenone. acs.orgucla.edu Phosphorescence measurements at 77 K show a broad emission, but this emission is quenched at room temperature in the presence of cyclohexane due to the efficient hydrogen abstraction reaction facilitated by the confinement. acs.orgucla.edu The reactivity of the benzophenone triplet state with molecules like methanol (B129727) is an order of magnitude smaller in zeolites compared to liquid solutions, suggesting that the strong adsorption of the ketone to the zeolite's acid sites alters its intrinsic reactivity. psu.edu
These confinement effects highlight how restricting the translational and rotational freedom of this compound can be used to control reaction selectivity and probe fundamental aspects of intermolecular reactivity. acs.orgucla.edu
Photochemistry in Micellar Solutions
The photochemical behavior of benzophenone in micellar solutions has been a subject of extensive study, providing a model for radical pair dynamics in constrained environments. While specific studies focusing exclusively on this compound are not prevalent, the principles governing the photochemistry of benzophenone in these systems are directly applicable, with expected variations arising from deuterium isotope effects.
When benzophenone is solubilized within a micelle, such as those formed by sodium dodecyl sulfate (B86663) (SDS), cetyltrimethylammonium chloride (CTAC), or linoleic acid, UV excitation generates the triplet excited state. researchgate.netnih.gov This triplet can then abstract a hydrogen atom from a surfactant molecule, creating a geminate radical pair: the benzophenone ketyl radical and a surfactant-derived radical. researchgate.net The fate of this radical pair is governed by the micro-environment of the micelle. The primary decay pathways for the triplet radical pair are intersystem crossing (ISC) to a singlet state, which can then combine to form products, and escape of one of the radicals from the micelle into the aqueous phase. researchgate.net
For example, the triplet radical pair formed between the benzophenone ketyl radical and a cyclohexadienyl radical in CTAC micelles exhibits an intersystem crossing rate constant (k_isc) of 1.7 x 10^6 s⁻¹ and a radical escape rate constant (k_esc) of 1.6 x 10^6 s⁻¹. researchgate.net The application of external magnetic fields can significantly influence these processes, typically by decreasing the ISC rate, which leads to an enhanced yield of escaped radicals that can react in the bulk solution. researchgate.nethiroshima-u.ac.jp
For this compound, the fundamental photochemical processes remain the same. However, the initial hydrogen abstraction step to form the ketyl radical would be replaced by a deuterium abstraction. Due to the kinetic isotope effect (KIE), the C-D bond is stronger than a C-H bond, and thus the rate of deuterium abstraction from the phenyl rings of this compound (if it were to react with another species) is slower than the corresponding hydrogen abstraction. libretexts.org More relevantly, if the reaction involves abstraction from the surrounding hydrogen-containing surfactant molecules by the excited this compound, the KIE would not be observed in the primary step. However, studies on related systems show that deuterium substitution can influence the competition between in-cage reactions and diffusive separation of the radical pair. oup.com The substitution of hydrogen with deuterium can affect the rate of spin inversion in the triplet cage, thereby altering the ratio of "in-cage" to "out-of-cage" products. oup.com
In the context of photosensitized reactions, such as the peroxidation in linoleate (B1235992) micelles, benzophenone acts as the primary light absorber. The quantum yield of subsequent reactions, like hydroperoxide formation, can be quite high (e.g., 1.2), indicating a chain reaction mechanism. nih.gov
| Parameter | System | Value | Reference |
| Intersystem Crossing Rate (k_isc) | (C₆H₅)₂COH / Cyclohexadienyl Radical Pair in CTAC Micelles | 1.7 x 10⁶ s⁻¹ | researchgate.net |
| Radical Escape Rate (k_esc) | (C₆H₅)₂COH / Cyclohexadienyl Radical Pair in CTAC Micelles | 1.6 x 10⁶ s⁻¹ | researchgate.net |
| Quantum Yield (Hydroperoxide) | Benzophenone in Linoleate Micelles | 1.2 | nih.gov |
| Quantum Yield (Benzophenone Disappearance) | Benzophenone in Linoleate Micelles | 0.41 | nih.gov |
Solvent Effects on Excited State Dipole Moments and Reactivity
The solvent environment plays a critical role in the photophysics and reactivity of benzophenone, primarily through its influence on the energies of the excited states and the dynamics of subsequent reactions. The electronic properties of this compound, such as its dipole moment, are not expected to differ significantly from its hydrogenated counterpart, so data for benzophenone can be used to understand the behavior of the deuterated species.
The dipole moment of benzophenone increases upon excitation from the ground state (S₀) to its excited singlet (S₁) and triplet (T₁) nπ* states. Experimental measurements in a polar lattice have determined the dipole moments of the lowest ¹nπ* and ³nπ* states to be approximately 1.46 D and 1.79 D, respectively, compared to a ground state moment of about 2.98 D. capes.gov.br Other studies in molecular crystals have reported values of 1.23 D (S₁) and 1.72 D (T₁). aip.org This change in dipole moment upon excitation leads to significant solvent-solute interactions, especially in polar solvents.
Solvent polarity directly affects the reactivity. In photoreduction reactions, the rate of hydrogen atom abstraction by the excited triplet benzophenone is highly dependent on the solvent. Recent studies have demonstrated that the solvent environment is heterogeneous at the molecular level. For instance, in a solution of dichloromethane (B109758) with phenol (B47542), benzophenone molecules exist in sub-ensembles that are either hydrogen-bonded to phenol or non-coordinated. scispace.com Selective laser excitation of the non-coordinated benzophenone molecules (at the red-edge of the absorption band) resulted in a hydrogen-atom abstraction rate that was ~40 times faster than when exciting the hydrogen-bonded complexes near the absorption maximum. scispace.com This illustrates a profound solvent effect where specific solute-solvent interactions, rather than the bulk dielectric constant, dictate photochemical reactivity.
For this compound, the primary influence of deuteration is on the rates of reactions that involve the cleavage of a C-D bond. The kinetic isotope effect (KIE) is a well-established phenomenon where the greater strength of a C-D bond compared to a C-H bond leads to a slower reaction rate if this bond is broken in the rate-determining step. libretexts.org In the context of benzophenone's photoreactivity, if the reaction involves hydrogen abstraction from the solvent or another substrate, the reactivity of this compound will be very similar to that of benzophenone. However, if a reaction involved abstraction of a deuterium from the aromatic ring of this compound, a significant KIE would be anticipated. Studies on the photoreaction of benzophenone with cyclohexene (B86901) have shown that deuteration of the substrate (cyclohexene-d10) leads to a decrease in the fraction of quenching events that result in hydrogen abstraction, from 23% for cyclohexene to 11% for cyclohexene-d10, demonstrating the impact of the KIE on reactivity. researchgate.net
| Property | State | Value (Debye) | Reference |
| Dipole Moment | Ground State (S₀) | ~2.98 D | capes.gov.br |
| Dipole Moment | Excited Singlet (¹nπ) | 1.23 - 1.46 D | capes.gov.braip.org |
| Dipole Moment | Excited Triplet (³nπ) | 1.72 - 1.79 D | capes.gov.braip.org |
Solid-State Photochemistry and Molecular Motion
The photochemistry of this compound in the solid state, particularly within the constrained environment of zeolites, exhibits remarkable differences from its behavior in solution, highlighting the influence of molecular confinement and restricted motion on reaction pathways.
A key study investigated the photochemistry of this compound co-adsorbed with cyclohexane in the supercages of NaX zeolite. ucla.eduresearchgate.net While irradiation of benzophenone in liquid cyclohexane predominantly yields benzopinacol and benzhydrol, the reaction within the zeolite exclusively produces 1-cyclohexyl-1,1-diphenylmethanol. ucla.edu This dramatic shift in product distribution is attributed to the "cage effect" of the zeolite. Inside the zeolite cavity, the triplet this compound abstracts a hydrogen atom from a neighboring cyclohexane molecule to form a geminate radical pair. Due to the severe restriction on translational motion, the radicals cannot diffuse away from each other as they would in solution. Instead, they are held in close proximity, leading to an efficient collapse of the radical pair to form the single cross-coupled product. ucla.eduresearchgate.net
Solid-state ¹³C cross-polarization magic-angle spinning (CPMAS) NMR spectroscopy was instrumental in elucidating the molecular arrangement and dynamics within the zeolite. ucla.edu By comparing the NMR spectra of samples prepared with benzophenone versus this compound, researchers could probe the proximity of the guest molecules. Experiments showed a relatively efficient intermolecular cross-polarization from the protons of cyclohexane to the deuterated carbons of this compound. ucla.eduresearchgate.net This observation is direct evidence of a close-packed arrangement, allowing for the estimation of an average intermolecular C-D···H-R distance of approximately 2.2 Å. ucla.eduresearchgate.net
Furthermore, analysis of the NMR spectral lineshapes before and after photolysis indicated changes in molecular motion. The broadening of spectral lines after partial reaction suggests that the formation of the bulkier photoproduct further restricts the rotational mobility of the remaining reactant molecules within the zeolite cages. ucla.edu Phosphorescence analysis at low temperatures (77 K) pointed to a highly polar environment inside the zeolite, but the absence of emission at room temperature in the presence of cyclohexane was attributed to the highly efficient hydrogen abstraction reaction quenching the triplet state. ucla.edu
| Condition | Reactants | Major Photoproduct(s) | Reference |
| Liquid Solution | Benzophenone + Cyclohexane | Benzopinacol, Benzhydrol | ucla.edu |
| Solid State (in NaX Zeolite) | This compound + Cyclohexane | 1-Cyclohexyl-1,1-diphenylmethanol | ucla.eduresearchgate.net |
Isotopic Labeling Applications and Kinetic Studies
Kinetic Isotope Effects (KIE) in Reaction Mechanism Elucidation
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. By measuring these rate changes, chemists can deduce detailed information about reaction mechanisms, particularly the nature of the transition state. Benzophenone-d10 is instrumental in these studies, providing insights into magnetic, primary, and secondary isotope effects.
The magnetic isotope effect (MIE) is a specific type of kinetic isotope effect that arises from the difference in magnetic moments of isotopic nuclei, influencing the spin dynamics of radical pairs. jetpletters.ru In reactions involving radical intermediates, the interconversion rate between singlet and triplet radical pairs can be affected by the hyperfine coupling between electron spins and nuclear spins. jetpletters.runih.gov
Studies on the photoreduction of benzophenone (B1666685) in micellar solutions have demonstrated clear magnetic field effects (MFEs) and MIEs on the lifetime of the resulting radical pair and the yield of escaped radicals. researchgate.net When benzophenone is photochemically excited, it can abstract a hydrogen atom to form a radical pair. The presence of deuterium (B1214612) atoms in this compound, which have different nuclear spins and magnetic moments than protons, alters the hyperfine interactions within the ketyl radical. This change in hyperfine coupling directly influences the rate of intersystem crossing between the triplet and singlet states of the radical pair, thereby affecting the subsequent reaction pathways, such as recombination or escape from the micellar cage. researchgate.netnih.gov Research has shown that these effects can be modulated by external magnetic fields, providing a powerful method to probe and confirm the involvement of radical pair mechanisms. researchgate.netarxiv.org
Kinetic isotope effects are crucial for understanding the mechanisms of reduction reactions involving benzophenone. Carbon-14 KIEs have been measured for the reduction of benzophenone's carbonyl carbon by various metal hydrides. osti.gov For instance, the reduction with borane (B79455) (BH₃) in THF showed a significant KIE (¹²k/¹⁴k = 1.035), whereas the reaction with diisobutylaluminium hydride (DIBAL) showed no KIE. osti.gov The absence of a KIE with DIBAL, along with other substituent effect data, suggests a mechanism involving a rate-determining electron transfer step. osti.gov
In reactions where a C-H bond is broken, a primary kinetic isotope effect is observed. While this compound deuterates the phenyl rings, not the carbonyl group directly involved in many reductions, secondary isotope effects are prominent. For example, in the reaction of methyl iodide with sodium benzophenone ketyl, a large α-deuterium KIE is observed, which is indicative of an electron transfer mechanism forming a methyl radical in the rate-determining step. acs.org The deuteration of the phenyl rings in this compound can influence the stability and electronic properties of the intermediate ketyl radical, thereby exhibiting a secondary KIE that provides insight into the transition state structure.
The photochemical reactivity of benzophenone is a well-studied area where isotopic labeling provides significant insights. ru.nl Upon UV excitation, benzophenone is promoted to an excited triplet state, which can abstract a hydrogen atom from a suitable donor. ru.nlucla.edu When this compound is used, the reactivity can be altered.
In one study, the photochemical reaction of benzophenone with cyclohexane (B81311) within a zeolite cage was investigated. ucla.edu The irradiation of the reactants in the solid state leads to the formation of 1-cyclohexyl-1,1-diphenylmethanol as the sole product, resulting from the collapse of a radical pair formed after hydrogen abstraction. ucla.edu While phosphorescence studies of benzophenone and this compound showed essentially no isotope effect on the lifetimes of the excited π,π* state, the efficiency of the hydrogen abstraction reaction itself can be subject to KIEs. ucla.edu The rate of hydrogen abstraction by the triplet benzophenone can be slower from a deuterated substrate, a primary KIE. Conversely, using this compound with a protiated substrate can reveal secondary KIEs, reflecting changes in the electronic nature and vibrational modes of the excited ketone. researchgate.net These subtle differences in reactivity help to map out the potential energy surfaces of photochemical reactions. nih.gov
This compound as a Deuterated Tracer and Marker in Chemical Systems
The distinct mass of this compound makes it an excellent tracer for following the fate of benzophenone in various chemical and biological systems. cymitquimica.commedchemexpress.com Because its chemical behavior is nearly identical to its non-deuterated counterpart, it can be introduced into a system and tracked without significantly perturbing the system's natural processes. cymitquimica.com
For example, this compound has been used to study intermolecular interactions and proximity in confined spaces like zeolites. ucla.edu By using solid-state NMR techniques such as ¹H-¹³C cross-polarization magic angle spinning (CPMAS), researchers were able to demonstrate a close-packed arrangement between this compound and cyclohexane within zeolite supercages. ucla.eduacs.org The efficiency of the intermolecular cross-polarization from the protons of cyclohexane to the deuterated carbons of this compound provided evidence for average intermolecular C-D···H-R distances of approximately 2.2 Å, confirming their proximity within the nano-sized cavities. ucla.eduacs.org
Internal Standard Applications in Quantitative Analytical Chemistry
One of the most widespread applications of this compound is as an internal standard for quantitative analysis, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS). favv-afsca.bemdpi.com An internal standard is a known amount of a compound added to a sample to correct for the loss of analyte during sample preparation and analysis. favv-afsca.be this compound is an ideal internal standard for the quantification of benzophenone and related compounds because it has nearly identical chemical and physical properties (e.g., solubility, extraction efficiency, and chromatographic retention time) to the analyte but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. favv-afsca.beresearchgate.netthermofisher.com
This application is crucial in food safety and environmental monitoring, where this compound is used to quantify benzophenone and its derivatives that may migrate from packaging materials into foodstuffs or be present as contaminants in water. mdpi.comresearchgate.netcore.ac.uk For instance, methods have been developed using this compound to analyze benzophenone in breakfast cereals, human milk, and wastewater. researchgate.netcapes.gov.brresearchgate.net The standard corrects for variations in extraction recovery, matrix effects, and instrument signal drift, ensuring accurate and reliable quantification. favv-afsca.be
Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method and offers the highest level of accuracy and precision in quantitative analysis. epa.gov The methodology involves adding a known amount of an isotopically labeled standard (e.g., this compound) to a sample before any processing. favv-afsca.be The labeled standard equilibrates with the non-labeled analyte present in the sample.
The sample is then extracted, purified, and analyzed by mass spectrometry. Quantification is based on measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard. favv-afsca.beepa.gov Since both the analyte and the standard are affected almost identically by extraction inefficiencies and matrix-induced signal suppression or enhancement, the ratio of their signals remains constant. favv-afsca.be
This technique is widely employed for the determination of benzophenone in complex matrices. For example, in the analysis of breakfast cereals, this compound is added before ultrasonic extraction. researchgate.net The extract is then analyzed by LC-MS/MS (B15284909) or GC-MS, and the concentration of benzophenone is calculated from the measured isotope ratio. favv-afsca.beresearchgate.net This approach effectively compensates for losses during sample preparation and instrumental variability, leading to highly accurate results. favv-afsca.bersc.org
Data Tables
Table 1: Application of this compound as an Internal Standard
| Analytical Method | Matrix | Analyte(s) Quantified | Role of this compound | Reference |
| LC-ESI-MS/MS | Food Packaging | Benzophenone, 4-methylbenzophenone | Internal Standard for Isotope Dilution | favv-afsca.be |
| GC-MS/MS | Breakfast Cereals | Benzophenone, 4-methylbenzophenone | Internal Standard | researchgate.net |
| GC/MS | River Water | Benzophenone, Benzophenone-3 | Internal Standard | mdpi.com |
| GC-MS | Breakfast Cereal | Benzophenone, 4-hydroxybenzophenone | Internal Standard | thermofisher.com |
| UHPLC-MS/MS | Human Milk | Benzophenone UV filters | Internal Standard | capes.gov.br |
| GC-MS/MS | Wastewater | Benzophenone derivatives | Internal Standard | researchgate.net |
Table 2: Mass Spectrometry Transitions for Benzophenone and this compound
This table illustrates typical transitions monitored in Multiple Reaction Monitoring (MRM) mode for quantitative analysis using LC-MS/MS. The precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |
| Benzophenone | 183 | 105, 77 | favv-afsca.be |
| This compound | 193 | 110, 82 | favv-afsca.be |
Computational and Theoretical Chemistry of Benzophenone D10
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital (MO) calculations represent a foundational theoretical approach for studying molecular systems, including Benzophenone-d10, directly from first principles without empirical parameters. scispace.comufms.br These calculations have been performed for benzophenone (B1666685) and its isotopomers, such as this compound and benzophenone-¹⁸O, to investigate their structure and vibrational spectra. researchgate.netnih.gov
In a notable study, ab initio MO calculations were conducted for these three isotopomers at the Hartree-Fock (HF) level using several basis sets: 3-21G, 6-31G, and 6-31G**. researchgate.netnih.gov The objective was to compute vibrational frequencies and compare them with experimental data from infrared and Raman spectroscopy. researchgate.netnih.gov The results showed that the best agreement between theoretical and experimental frequencies was achieved with the 6-31G basis set, exhibiting a mean deviation of 25.4 cm⁻¹. researchgate.netnih.gov Furthermore, the calculations accurately predicted the isotopic frequency shifts resulting from d10 labeling, confirming the validity of the theoretical model. researchgate.netnih.gov
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a popular and powerful computational method for investigating the physicochemical properties of molecular systems. physchemres.org It is widely used to study benzophenone and its derivatives, offering a balance between accuracy and computational cost for analyzing molecular structure, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net
A primary step in any computational study is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. mdpi.comyoutube.com For this compound, theoretical calculations have been used to predict its equilibrium geometry. The ground-state structure of benzophenone is characterized by a balance between the conjugative effects that favor planarity and the steric repulsion between hydrogen atoms on the two phenyl rings, which forces the rings to twist out of the plane of the central carbonyl group. roaldhoffmann.com
Computational studies, including ab initio and DFT methods, have successfully modeled this structure. Calculations for benzophenone isotopomers have shown that the computed geometry parameters for the isolated molecule are in excellent agreement with experimental X-ray diffraction data obtained from benzophenone single crystals. researchgate.netnih.gov This indicates that theoretical methods can accurately predict the bond lengths, bond angles, and dihedral angles of this compound.
Table 1: Selected Calculated Structural Parameters for Benzophenone (Note: Data is for the parent compound Benzophenone, but is representative of this compound as isotopic substitution has a negligible effect on equilibrium geometry.)
| Parameter | Description | Calculated Value |
| C=O Bond Length | Length of the carbonyl double bond | ~1.22 Å |
| C-C (phenyl) Bond Length | Average length of carbon-carbon bonds within the phenyl rings | ~1.40 Å |
| C-CO-C Bond Angle | Angle between the carbonyl carbon and the two adjacent phenyl carbons | ~122° |
| Phenyl Ring Twist Angle | Dihedral angle of the phenyl rings relative to the carbonyl plane | ~32-38° |
The interactive table above summarizes key geometric parameters predicted by computational methods. roaldhoffmann.com
Vibrational spectroscopy, combined with theoretical calculations, is a powerful tool for elucidating molecular structure. The substitution of hydrogen with deuterium (B1214612) in this compound leads to significant shifts in vibrational frequencies, particularly for modes involving the movement of these atoms. This isotopic effect is invaluable for making definitive vibrational assignments.
Theoretical calculations at both the ab initio HF/6-31G and DFT levels have been used to compute the harmonic vibrational frequencies of this compound. researchgate.netnih.govlongdom.org These calculated frequencies are then compared with experimental data from FT-IR and FT-Raman spectroscopy. While theoretical results are often systematically overestimated, scaling factors can be applied to improve agreement with experimental values. researchgate.netnih.gov Studies show a good correlation between the calculated isotopic frequency shifts and the measured shifts, which validates the accuracy of the computational models. researchgate.netnih.gov
Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Benzophenone (Note: This table illustrates the typical comparison for the parent compound. Similar comparisons are central to studies of this compound.)
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) |
| C=O Stretch | 1637 | 1728 |
| Aromatic C-H Stretch | 3056 | 3063 |
| Phenyl Ring Modes | ~1595 | ~1600 |
The interactive table above demonstrates the comparison between experimentally observed and theoretically calculated vibrational frequencies for key functional groups. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. scialert.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scialert.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and optical polarizability. longdom.orgnih.gov A smaller gap suggests higher reactivity. nih.gov For benzophenone, DFT calculations have been used to determine the energies of these orbitals. longdom.orgscialert.net As deuteration does not significantly alter the electronic structure, the HOMO-LUMO analysis for benzophenone is directly applicable to this compound. These calculations show that the electronic density in both the HOMO and LUMO is distributed across the conjugated π-system of the entire molecule. scialert.netresearchgate.net
Table 3: Frontier Molecular Orbital Energies for Benzophenone (Note: Values are representative for this compound.)
| Orbital | Energy (eV) |
| HOMO | ~ -6.24 |
| LUMO | ~ -2.90 |
| Energy Gap (ΔE) | ~ 3.34 |
The interactive table above lists the typical energies for the HOMO, LUMO, and the resulting energy gap as determined by DFT calculations. researchgate.net
The distribution of electron density within a molecule is fundamental to its physical and chemical properties. Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.govresearchgate.net
Many chemical processes and experimental measurements occur in solution, where solvent molecules can significantly influence the properties of the solute. longdom.org The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects. wikipedia.orgnih.gov PCM models the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. wikipedia.orgq-chem.com
This approach allows for the calculation of molecular properties, such as optimized geometry and vibrational frequencies, in a simulated solvent environment, leading to more accurate comparisons with experimental data obtained in solution. longdom.orgsemanticscholar.org Studies on benzophenone have utilized PCM to investigate the effects of different solvents on its spectroscopic properties and dipole moment. longdom.org This theoretical framework is equally applicable to this compound to understand how its behavior is modulated by different solvent environments. longdom.org
Global and Local Reactivity Descriptors from DFT
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. Global and local reactivity descriptors derived from DFT calculations provide a quantitative framework for predicting the chemical behavior of a molecule.
Local reactivity descriptors, such as the Fukui function, provide information about the reactivity of specific atomic sites within a molecule. scielo.org.mx These descriptors are crucial for understanding regioselectivity in chemical reactions, indicating which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. frontiersin.org For a molecule like this compound, local reactivity descriptors would identify the carbonyl carbon as a primary electrophilic site and the oxygen atom as a nucleophilic site, a characteristic feature of ketones. The phenyl rings also exhibit regions of varying electron density, influencing their interaction with other reactants.
The following table summarizes key global reactivity descriptors calculated for benzophenone, which serve as a close approximation for this compound.
| Descriptor | Symbol | Formula | Significance |
|---|---|---|---|
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Escaping tendency of an electron from an equilibrium system. |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution or charge transfer. |
| Global Softness | S | 1 / (2η) | A measure of the polarizability of the molecule. |
| Electronegativity | χ | -μ | The power of an atom or a group of atoms to attract electrons towards itself. |
| Electrophilicity Index | ω | μ2 / (2η) | A measure of the energy lowering of a system when it accepts an electron. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, including conformational changes, molecular motions, and intermolecular interactions.
While comprehensive MD simulation data for isolated this compound is not extensively detailed in the provided search context, studies on related systems offer valuable insights. For example, the dynamic behavior of this compound has been investigated in constrained environments such as zeolite cages. nih.gov In one such study, solid-state 13C CPMAS NMR was used to analyze the proximity, relative mobility, and intermolecular reactivity of this compound with cyclohexane (B81311) within a zeolite NaX supercage. nih.gov The results indicated that this compound and cyclohexane are in a close-packed arrangement, with an average intermolecular distance of approximately 2.2 Å between the carbon atoms of this compound and the hydrogen atoms of cyclohexane. nih.gov This study showcases how MD simulations, in conjunction with experimental techniques, can elucidate the dynamic interactions and spatial arrangements of molecules in complex systems.
The general methodology for an MD simulation involves defining a force field, which describes the potential energy of the system as a function of the atomic coordinates. The force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions such as van der Waals forces and electrostatic interactions. The system is then allowed to evolve over a specified time, and the trajectory of each atom is recorded. Analysis of these trajectories can reveal important information about the molecule's flexibility, preferred conformations, and interactions with its environment.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Insights
Cheminformatics involves the use of computational methods to analyze and interpret chemical data. One of the key tools in cheminformatics is the Quantitative Structure-Activity Relationship (QSAR), which aims to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or other properties.
QSAR studies on benzophenone derivatives have been conducted to understand the structural requirements for specific biological activities, such as antimalarial properties. acs.orgresearchgate.net These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological. By employing statistical methods like multiple linear regression, a relationship is established between these descriptors and the observed activity. researchgate.net
For instance, in a QSAR study of benzophenone derivatives as antimalarial agents, descriptors such as potential energy, dipole moment, and electron affinity were found to be correlated with the antimalarial activity. acs.org The resulting QSAR model could then be used to predict the activity of new, untested benzophenone derivatives and provide insights into the mechanism of action. acs.org
While no specific QSAR studies on this compound were identified, the principles of QSAR are applicable. The subtle structural and electronic differences introduced by deuteration could potentially be captured by sensitive molecular descriptors, allowing for the development of QSAR models that can differentiate between isotopologues. Such models could provide mechanistic insights into how isotopic substitution affects the biological activity or other properties of the molecule.
The following table presents a selection of physicochemical descriptors commonly used in QSAR studies of benzophenone derivatives. acs.org
| Descriptor Type | Example Descriptors | Relevance |
|---|---|---|
| Electronic | Dipole Moment, Electron Affinity, HOMO/LUMO Energies | Describes the electronic aspects of molecule-receptor interactions. |
| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Relates to the size and shape of the molecule, influencing its fit into a binding site. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the hydrophobicity of the molecule, which affects its transport and binding. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Numerical descriptors of molecular topology. |
Applications in Materials Science and Polymer Chemistry
Mechanistic Studies of Photoinitiators in Polymerization
The substitution of hydrogen with deuterium (B1214612) in Benzophenone-d10 provides a powerful method for tracking reaction pathways and understanding the behavior of photoinitiators in polymerization processes. cymitquimica.com
Benzophenone-based compounds are classic Type II photoinitiators, meaning they initiate polymerization through a bimolecular process involving hydrogen abstraction. dergipark.org.tr Upon absorption of UV light, benzophenone (B1666685) is excited to a triplet state. mdpi.comresearchgate.net This excited molecule then abstracts a hydrogen atom from a suitable donor, such as a monomer or a solvent, to generate two radicals: a ketyl radical from the benzophenone and a radical on the donor molecule. dergipark.org.trmdpi.comresearchgate.net The latter radical is responsible for initiating the free radical polymerization of monomers like acrylates and methacrylates. whiterose.ac.uk
The use of this compound in these studies allows researchers to follow the fate of the initiator and the hydrogen donor with greater precision. For instance, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish between the deuterated and non-deuterated species, providing clear evidence of the hydrogen abstraction mechanism. cymitquimica.comdergipark.org.tr
| Feature | Description |
| Initiation Mechanism | Type II (Hydrogen Abstraction) |
| Excited State | Triplet State |
| Radical Formation | Forms a ketyl radical and a monomer/solvent radical. dergipark.org.trmdpi.comresearchgate.net |
| Monomers Polymerized | Acrylates, Methacrylates whiterose.ac.uk |
Benzophenone and its derivatives are also instrumental in the photocrosslinking of polymers. lew.ro This process is crucial for modifying the physical and mechanical properties of polymers, such as increasing their strength and thermal stability. The fundamental mechanism involves the same photo-induced hydrogen abstraction process seen in polymerization initiation. The radicals generated on the polymer chains can then combine to form cross-links. lew.ro
Studies on the photocrosslinking of polymers like poly-1,2-butadiene using benzophenone have revealed that the rate of crosslinking is dependent on the concentration of the photoinitiator. lew.ro this compound can be employed in such studies to quantify the extent of initiator incorporation into the polymer network and to elucidate the structure of the resulting cross-links through analytical techniques like mass spectrometry. researchgate.net For example, in the cross-linking of polyimides containing benzophenone moieties, the key step was identified as hydrogen abstraction by the triplet benzophenone from pendant ethyl groups, followed by the combination of the resulting radicals. osti.gov
| System | Observation | Reference |
| Poly-1,2-butadiene with Benzophenone | Crosslinking rate increases with benzophenone concentration. | lew.ro |
| Polyimide with Benzophenone | Crosslinking occurs via hydrogen abstraction from ethyl groups. | osti.gov |
The efficiency of Type II photoinitiators like benzophenone is often enhanced by the presence of a co-initiator, typically a tertiary amine. google.comrsc.org The co-initiator serves as a more efficient hydrogen donor than the monomer or solvent, leading to a higher rate of radical generation. dergipark.org.tracs.org The interaction between the excited benzophenone and the amine co-initiator can proceed through an electron transfer followed by a proton transfer, a process that has been extensively studied. acs.orgpsu.edu
This compound is a valuable tool for investigating these interactions. By selectively deuterating either the benzophenone or the co-initiator, researchers can unravel the precise mechanism of hydrogen or electron transfer. researcher.liferesearchgate.net For example, in studies involving the polymerization of methyl methacrylate (B99206) with a benzodioxinone/amine system, where benzophenone is formed in situ, this compound could be used as an internal standard to quantify the amount of benzophenone generated and its subsequent reaction products. researchgate.net
Photostabilization Mechanisms and Inhibitor Interactions
While primarily known as photoinitiators, benzophenone derivatives can also play a role in the photostabilization of polymers. mdpi.com This dual functionality arises from their ability to absorb UV radiation, which can either initiate polymerization or dissipate the energy in a non-destructive manner, thereby protecting the polymer from photodegradation.
The interaction of benzophenone with inhibitors is also a key area of study. Certain compounds can quench the excited triplet state of benzophenone, thus inhibiting the initiation of polymerization. Understanding these quenching mechanisms is crucial for controlling polymerization rates and for developing effective photostabilizer systems. The use of this compound in flash photolysis studies allows for the precise measurement of quenching rate constants and the identification of the products formed during these inhibitory reactions.
Environmental Chemistry and Advanced Analytical Methodologies
Environmental Occurrence and Distribution Studies
Benzophenone-d10 (BP-d10), a deuterated form of benzophenone (B1666685), is not a naturally occurring environmental contaminant. Instead, its presence in environmental studies is intentional, serving as a crucial tool for the accurate quantification of benzophenone and its derivatives. These parent compounds are recognized as emerging contaminants due to their widespread use in products like sunscreens, cosmetics, and food packaging materials. ebi.ac.ukresearchgate.netmdpi.com Consequently, they are frequently detected in various environmental compartments, including rivers, lakes, wastewater, and even marine organisms. researchgate.netmdpi.comresearchgate.net
The primary role of BP-d10 in environmental science is as a surrogate or internal standard in analytical methodologies. researchgate.netresearchgate.netscielo.br When analyzing environmental samples for benzophenones, a known quantity of BP-d10 is added at the beginning of the sample preparation process. researchgate.netnih.govmdpi.com Because BP-d10 has nearly identical chemical and physical properties to its non-deuterated counterpart, it experiences similar losses during extraction, cleanup, and analysis. favv-afsca.be By measuring the final amount of BP-d10, scientists can calculate the recovery rate of the analytical process and correct the measured concentrations of the target benzophenone analytes, ensuring more accurate and reliable data on their environmental occurrence and distribution. favv-afsca.be
For instance, studies have utilized BP-d10 to investigate the presence of benzophenones in diverse matrices such as:
Water: Including river water, wastewater, and recreational lakes. mdpi.commdpi.com
Sediment: Assessing the accumulation of these compounds in the Bohai and Yellow Seas. hereon.de
Biota: Detecting benzophenones in fish tissue and human milk. researchgate.netsigmaaldrich.comepa.gov
Foodstuffs: Analyzing the migration of benzophenones from packaging into food products like breakfast cereals. nih.govresearchgate.net
The data gathered from these studies, made more precise by the use of BP-d10, helps to understand the environmental fate, transport, and potential risks associated with benzophenone exposure.
Mechanistic Studies of Environmental Degradation Pathways
The environmental persistence and transformation of benzophenones are of significant interest. BP-d10, while not the primary subject of degradation studies itself, plays an important role in facilitating research on the degradation mechanisms of other benzophenones.
Photodegradation Mechanisms in Aqueous and Atmospheric Environments
Photodegradation is a key environmental process that breaks down chemical compounds through the action of light. Benzophenones are known to undergo photodegradation in both aquatic and atmospheric environments. nih.govnih.gov Laboratory experiments have shown that the photodegradation of benzophenones often follows pseudo-first-order kinetics. nih.gov However, the rates can vary significantly depending on the specific benzophenone derivative and the environmental conditions. For example, some UV filters are more resistant to UV light, with half-lives ranging from 17 to 99 hours in laboratory settings. nih.gov
The presence of natural substances in water, such as in lakes and seawater, can significantly influence the rate of photodegradation. nih.gov These substances can act as photosensitizers, accelerating the breakdown of the compounds. nih.gov While direct studies on the photodegradation of BP-d10 are not common, its structural similarity to benzophenone suggests it would follow similar degradation pathways. The primary application of BP-d10 in this context is to ensure the accurate measurement of the parent compounds as they degrade over time during these experiments.
Advanced Oxidation Processes (AOPs) and Reactive Species Generation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). nih.govmdpi.com Common AOPs include processes like UV/H₂O₂, UV/persulfate, and the Fenton process. nih.gov These methods are being investigated for their effectiveness in degrading persistent organic pollutants like benzophenones that are not easily removed by conventional water treatment technologies. mdpi.comnih.gov
Studies have shown that AOPs can lead to the complete removal of benzophenones and their by-products from water. nih.gov For instance, the oxidation of benzophenone-4 by UV/H₂O₂ and UV/TiO₂ resulted in its total degradation. nih.gov In such studies, BP-d10 is used as an internal standard to accurately track the concentration of the target benzophenone during the treatment process, helping to determine the kinetics and efficiency of the AOP.
Development and Validation of Analytical Methods for Environmental Samples
The accurate detection and quantification of benzophenones in complex environmental matrices require sophisticated analytical methods. BP-d10 is an indispensable tool in the development and validation of these methods, primarily serving as an internal standard to correct for matrix effects and variations in the analytical process. researchgate.netnih.govfavv-afsca.be
Sample Preparation Techniques (e.g., Pressurized Liquid Extraction, QuEChERS, Dispersive Liquid-Liquid Microextraction)
Before analysis, benzophenones must be extracted from the sample matrix and cleaned up to remove interfering substances. BP-d10 is added to the sample before extraction to account for any loss of the target analytes during these steps. researchgate.netnih.govresearchgate.net
Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to extract analytes from solid samples. A study on the determination of benzophenones in soil samples utilized PLE, with BP-d10 as an internal standard, achieving analyte recoveries between 97.0% and 101.0%. researchgate.net
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used sample preparation method, particularly for food and environmental samples. thermofisher.com In the analysis of benzophenone in breakfast cereal, a modified QuEChERS method with BP-d10 as an internal standard demonstrated high recoveries and good reproducibility. thermofisher.comthermofisher.com This method is noted for its speed and reduced solvent usage compared to traditional liquid-liquid extraction. thermofisher.com
Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized sample preparation technique that uses a small amount of extraction solvent dispersed in the sample. BP-d10 has been employed as an internal standard in DLLME methods developed for the analysis of organic contaminants in water samples, coupled with advanced analytical instrumentation. rsc.orgdphen1.com
Interactive Data Table: Application of this compound in Sample Preparation
| Sample Preparation Technique | Matrix | Analyte(s) | Role of this compound | Reference(s) |
| Pressurized Liquid Extraction (PLE) | Soil | Benzophenones | Internal Standard | researchgate.net |
| QuEChERS | Breakfast Cereal | Benzophenone, 4-Hydroxybenzophenone | Internal Standard | thermofisher.comthermofisher.com |
| QuEChERS | Human Serum & Urine | Pesticides | Surrogate Standard | researchgate.net |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Water | Organic Contaminants | Internal Standard | rsc.orgdphen1.com |
| Ultrasound-Assisted Extraction | Human Milk | Benzophenone UV-filters | Internal Standard | sigmaaldrich.comnih.gov |
Advanced Chromatographic Separations (e.g., GC-MS, LC-MS/MS (B15284909), UHPLC-MS/MS)
Following sample preparation, the extracts are analyzed using chromatographic techniques coupled with mass spectrometry. BP-d10 is crucial for accurate quantification in these analyses.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds like benzophenones. In numerous studies, BP-d10 has been used as an internal standard for the GC-MS analysis of benzophenones in food packaging, foodstuffs, and environmental samples. nih.govresearchgate.netnih.gov The use of isotopic dilution with BP-d10 corrects for extraction losses, matrix interferences, and signal drift during the analysis. favv-afsca.be
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for analyzing a wide range of compounds. For the determination of benzophenones in soil and food products, LC-MS/MS methods have been developed using BP-d10 as an internal standard, allowing for the separation and quantification of analytes in a short time. researchgate.netfavv-afsca.be
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): UHPLC offers faster analysis and better resolution compared to conventional HPLC. UHPLC-MS/MS methods employing BP-d10 as an internal standard have been validated for the determination of benzophenone UV-filters in human milk and other complex matrices. sigmaaldrich.comnih.govitrcweb.org These methods achieve low detection and quantification limits, making them suitable for trace-level analysis. sigmaaldrich.comnih.gov
Interactive Data Table: Chromatographic Methods Utilizing this compound
| Chromatographic Method | Matrix | Analyte(s) | Role of this compound | Reference(s) |
| GC-MS | Breakfast Cereal, Packaging | Benzophenone, 4-Methylbenzophenone | Internal Standard | nih.govresearchgate.netnih.gov |
| GC-MS | River Water | Benzophenone, Benzophenone-3, Caffeine | Internal Standard | mdpi.com |
| LC-MS/MS | Soil | Benzophenones | Internal Standard | researchgate.net |
| LC-MS/MS | Food Products | Benzophenone, Methylbenzophenone | Internal Standard | favv-afsca.be |
| UHPLC-MS/MS | Human Milk | Benzophenone UV-filters | Internal Standard | sigmaaldrich.comnih.gov |
| UHPLC-MS/MS | Water | Organic Contaminants | Internal Standard | rsc.org |
| UHPLC-MS/MS | Biological Matrices | 6PPD-Quinone | Internal Standard | itrcweb.org |
| UPLC-MS/MS | Human Urine | Parabens, Bisphenols, Triclosan, Benzophenone-3 | Not directly used for BP-3, but for other EDCs | nih.gov |
Matrix Effects and Strategies for Mitigation
In the analysis of environmental and biological samples, the accuracy and reliability of quantifying target analytes can be significantly compromised by matrix effects. These effects arise from the co-extraction of endogenous components from the sample matrix, which can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the analytical signal. This compound, a deuterated analog of benzophenone, plays a crucial role as an internal standard or surrogate in analytical methods to compensate for these matrix-induced inaccuracies. nih.govclearsynth.comfavv-afsca.be
The complexity of the sample matrix dictates the severity of these effects. For instance, in the analysis of human milk, co-extracted components such as proteins, sugars, and lipids are known to cause significant matrix effects. nih.gov Similarly, when analyzing breakfast cereals for benzophenone, the presence of fats and other organic molecules can interfere with the measurement. thermofisher.comthermofisher.com
Several strategies are employed to minimize or correct for matrix effects, often involving a combination of sample preparation techniques and calibration methods.
Sample Preparation and Clean-up: The primary goal of sample preparation is to isolate the analytes of interest while removing interfering matrix components.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for sample preparation. An example is its application in breakfast cereal analysis, which involves an extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (dSPE) clean-up step. thermofisher.comthermofisher.com This dSPE phase uses a combination of sorbents, such as primary and secondary amines (PSA), C18, and magnesium sulfate (B86663), to effectively remove fats and other matrix components. thermofisher.comthermofisher.com
Ultrasound-Assisted Extraction with Dispersive SPE: For complex matrices like human milk, a method involving lyophilization, ultrasound-assisted extraction with acetonitrile, and a subsequent clean-up step with C18 and PSA sorbents has been developed to reduce interferences from proteins, sugars, and lipids. nih.gov
Pressurized Liquid Extraction (PLE): This technique has been optimized for the extraction of benzophenones from soil samples. researchgate.net
Use of Isotopically Labeled Internal Standards: The most common and effective strategy to counteract matrix effects is the use of a stable isotope-labeled internal standard, such as this compound. favv-afsca.be This compound is chemically identical to the analyte (benzophenone) but has a different mass due to the deuterium (B1214612) atoms. clearsynth.com It is added to the sample at a known concentration before the extraction process. favv-afsca.be Because this compound behaves identically to the native analyte during extraction, clean-up, and chromatographic analysis, it can effectively correct for analyte losses during sample preparation and for signal suppression or enhancement during analysis by mass spectrometry. favv-afsca.beresearchgate.net
Calibration Strategies:
Matrix-Matched Calibration: This technique involves preparing the calibration standards in a blank matrix extract that is free of the target analytes. This approach helps to compensate for the matrix effect as the standards and the samples are affected in the same way. nih.govnih.gov However, obtaining a truly analyte-free representative matrix can be challenging. rsc.org
Standard Addition Method: In this method, known amounts of the standard are added to the sample aliquots. It is a robust method for overcoming matrix effects but can be more time-consuming and costly. nih.govrsc.org
The following table summarizes various clean-up strategies used in different matrices where this compound is utilized as an internal standard.
Table 1: Mitigation Strategies for Matrix Effects in Various Sample Types
| Sample Matrix | Clean-up/Extraction Technique | Sorbents/Reagents Used | Reference |
|---|---|---|---|
| Breakfast Cereal | QuEChERS, dispersive SPE (dSPE) | Acetonitrile, magnesium sulfate, PSA silica, C18 | thermofisher.com |
| Human Milk | Ultrasound-assisted extraction, dispersive SPE | Acetonitrile, C18, PSA | nih.gov |
| Human Placental Tissue | Ethyl acetate (B1210297) extraction, centrifugation | Ethyl acetate | nih.gov |
| Human Placental Tissue | Matrix solid-phase dispersion | Ethylparaben ring-13C6 used as surrogate | nih.gov |
Method Validation Parameters
The validation of an analytical method is critical to ensure its reliability, reproducibility, and fitness for purpose. When this compound is used as an internal standard in the analysis of benzophenones, the method is rigorously evaluated for several key performance characteristics. These parameters demonstrate the method's capability to produce accurate and precise results for the quantification of target analytes in complex matrices.
Selectivity: The method's selectivity refers to its ability to differentiate and quantify the analyte of interest from other components in the sample matrix. Methods utilizing this compound coupled with techniques like tandem mass spectrometry (MS/MS) are demonstrated to be highly selective. researchgate.net
Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed, and the coefficient of determination (R²) is calculated to assess linearity. Methods using this compound consistently show excellent linearity over a defined concentration range. For example, in the analysis of breakfast cereal, a linearity of R² > 0.999 was achieved over a concentration range of 50 to 1,000 ng/mL. thermofisher.comthermofisher.com In the analysis of human urine, good linearity was obtained for concentrations up to 40 ng/mL for benzophenones. nih.gov
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
Intra-day precision (repeatability): Assesses precision over a short period under the same operating conditions.
Inter-day precision (reproducibility): Assesses precision over a longer period, often on different days. For instance, a method for analyzing human placental tissue reported inter- and intra-day variability under 5%. nih.gov Another study on human milk found this variability to be less than 12%. nih.gov
Accuracy: Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount recovered is calculated. Methods using this compound report high recovery rates, typically ranging from 90% to 110%, indicating excellent accuracy. nih.govnih.gov For example, recovery rates for spiked samples of placental tissue were between 98% and 104%. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ):
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These limits are crucial for determining the sensitivity of the method. For example, in the analysis of human placental tissue, LODs ranged from 0.07 to 0.3 ng/g and LOQs from 0.3 to 1.0 ng/g. nih.gov In human milk analysis, LODs were between 0.1 and 0.2 ng/mL, and LOQs were between 0.3 and 0.6 ng/mL. nih.gov
The tables below provide a summary of the method validation parameters from various studies where this compound was used as an internal standard.
Table 2: Linearity and Recovery Data for Analytical Methods Using this compound
| Sample Matrix | Linearity (Concentration Range) | Coefficient of Determination (R²) | Recovery (%) | Reference |
|---|---|---|---|---|
| Breakfast Cereal | 50 - 1,000 ng/mL | > 0.999 | 101.7 | thermofisher.comthermofisher.com |
| Human Placental Tissue | Not Specified | Not Specified | 98 - 104 | nih.gov |
| Human Placental Tissue | Not Specified | Not Specified | 96 - 104 | nih.gov |
| Human Milk | Not Specified | Not Specified | 90.9 - 109.5 | nih.gov |
| Human Urine | Up to 40 ng/mL | "Good linearity" | 94 - 106 | nih.gov |
Table 3: Precision, LOD, and LOQ Data for Analytical Methods Using this compound
| Sample Matrix | Precision (RSD %) | LOD | LOQ | Reference |
|---|---|---|---|---|
| Human Placental Tissue | < 5% (Inter- and Intra-day) | 0.07 - 0.3 ng/g | 0.3 - 1.0 ng/g | nih.gov |
| Human Placental Tissue | 5.4 - 12.8% (Inter-day) | Not Specified | 0.2 - 0.4 ng/g | nih.gov |
| Human Milk | < 12% (Inter- and Intra-day) | 0.1 - 0.2 ng/mL | 0.3 - 0.6 ng/mL | nih.gov |
| Human Urine | 2.0 - 13.8% (Inter-day) | Not Specified | 0.1 - 0.6 ng/mL | nih.gov |
Biological and Toxicological Research Mechanistic Focus
Mechanistic Studies of Biological Interactions (e.g., Reactive Oxygen Species Formation)
The biological interactions of Benzophenone-d10 are intrinsically linked to the well-documented photochemical properties of its non-deuterated parent compound, benzophenone (B1666685). The deuteration does not alter the fundamental mechanism of photo-excitation but serves as a stable isotopic label for analytical purposes. Research into the mechanistic toxicity of the benzophenone structure highlights its role as a potent photosensitizer. nih.gov Upon absorption of ultraviolet (UV) radiation, the benzophenone molecule undergoes efficient intersystem crossing to its lowest triplet excited state (³BP*). nih.gov This triplet state is a key reactive intermediate in subsequent biological interactions.
The primary mechanism of benzophenone-induced biological activity involves the generation of Reactive Oxygen Species (ROS). smolecule.com This can occur through two main pathways:
Type I Mechanism: The excited triplet state benzophenone (³BP*) can directly interact with biological substrates through hydrogen atom abstraction or electron transfer. This process can generate substrate radicals and the benzophenone ketyl radical, which can further react with molecular oxygen to produce superoxide (B77818) anions (O₂⁻•). nih.govresearchgate.net
Type II Mechanism: The ³BP* can transfer its energy directly to ground-state molecular oxygen (³O₂), leading to the formation of highly reactive singlet oxygen (¹O₂). nih.gov The quantum yield for singlet oxygen production by benzophenone is approximately 0.3. nih.gov
These generated ROS, including singlet oxygen and superoxide, are highly reactive and can induce cellular damage. surfacesciencewestern.com Studies on various benzophenone derivatives have shown that the excessive production of ROS can lead to oxidative stress, mitochondrial and nuclear damage, and apoptosis. nih.gov The photosensitized reactions can cause damage to critical biomolecules, including DNA, through processes like nucleobase oxidation and the formation of pyrimidine (B1678525) dimers. nih.gov
Mechanisms of ROS Formation by the Benzophenone Chromophore
| Photochemical Property/Process | Description | Key Reactive Species | Reference |
|---|---|---|---|
| UV Absorption & Intersystem Crossing | Absorbs UV light (up to ~360 nm) and efficiently transitions from an excited singlet state to a more stable triplet state (nπ). | Triplet Benzophenone (³BP) | nih.gov |
| Type I Photoreaction | The ³BP* directly abstracts a hydrogen atom or an electron from a substrate molecule (e.g., polymer, biological molecule). | Substrate Radicals, Superoxide (O₂⁻•) | nih.govresearchgate.net |
| Type II Photoreaction | The ³BP* transfers its energy to ground-state molecular oxygen (³O₂). | Singlet Oxygen (¹O₂) | nih.goviaea.org |
| Biological Consequence | Generated ROS can lead to oxidative stress, DNA damage, lipid peroxidation, and apoptosis. | Singlet Oxygen, Superoxide, Hydroxyl Radicals | surfacesciencewestern.comnih.gov |
Deuterium (B1214612) Labeling in Drug Metabolism and Pharmacokinetic Studies
This compound is a stable isotope-labeled (SIL) version of benzophenone, which makes it an invaluable tool in drug metabolism and pharmacokinetic (DMPK) research. medchemexpress.comglpbio.com In quantitative bioanalysis, particularly when using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for accurate and precise results. scispace.com
A SIL internal standard, such as this compound, is considered the gold standard for quantitative LC-MS assays. wuxiapptec.com The rationale for its use is based on the fact that its chemical and physical properties are nearly identical to the unlabeled analyte (the "native" compound) being measured. wuxiapptec.comacanthusresearch.com This similarity ensures that the labeled and unlabeled compounds behave almost identically during the entire analytical process, including:
Sample Extraction: Losses during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) will be the same for both the analyte and the SIL internal standard. wuxiapptec.com
Chromatographic Co-elution: The analyte and its SIL internal standard typically co-elute from the liquid chromatography column, meaning they enter the mass spectrometer at the same time. scispace.com
Ionization Efficiency: They experience the same degree of ionization suppression or enhancement from co-eluting matrix components in the mass spectrometer's ion source. wuxiapptec.comcrimsonpublishers.com
By adding a known amount of this compound to a sample at the beginning of the workflow, any variations or losses of the native benzophenone during sample processing and analysis can be normalized. The ratio of the native analyte's signal to the SIL internal standard's signal is used for quantification, which corrects for experimental variability and improves the accuracy, precision, and robustness of the analytical method. scispace.com
While highly effective, there are important considerations when using deuterium-labeled standards. The deuterium atoms must be placed in positions on the molecule that are not susceptible to chemical exchange with protons from the solvent or matrix. acanthusresearch.com Furthermore, a significant mass difference (ideally 4-5 Da or more) between the analyte and the standard is preferred to minimize potential mass spectrometric cross-talk. wuxiapptec.com this compound, with a mass shift of +10, fulfills this criterion well.
Application of Deuterium-Labeled Standards in Pharmacokinetic Analysis
| Aspect | Advantage/Consideration | Rationale | Reference |
|---|---|---|---|
| Accuracy & Precision | Improves accuracy and precision of quantification. | Compensates for variability in sample preparation, injection volume, and matrix effects. | scispace.com |
| Matrix Effects | Effectively corrects for ion suppression or enhancement. | The SIL standard and analyte co-elute and are affected identically by matrix components. | wuxiapptec.comcrimsonpublishers.com |
| Extraction Recovery | Normalizes for analyte loss during sample cleanup. | Near-identical physicochemical properties ensure the standard and analyte have the same recovery rate. | wuxiapptec.com |
| Label Stability | Deuterium labels should be on non-exchangeable positions. | Labels on heteroatoms (O, N) or some activated carbons can exchange with protons, compromising quantification. | acanthusresearch.com |
| Chromatographic Shift | High levels of deuteration can sometimes cause a slight shift in retention time. | This could lead to differential matrix effects if the shift is significant. | wuxiapptec.comcrimsonpublishers.com |
Q & A
Q. Basic
- PPE : Wear gloves, lab coats, and eye protection to avoid skin/eye contact .
- Storage : Keep in airtight containers in dry, cool environments to prevent degradation .
- Environmental Release : Avoid spills due to acute/chronic aquatic toxicity; collect spills using inert absorbents .
- Disposal : Follow institutional guidelines for hazardous waste, as this compound may form combustible dust .
What spectroscopic techniques confirm the isotopic purity of this compound?
Q. Basic
- NMR Spectroscopy : ¹H NMR confirms deuterium substitution (absence of proton signals at aromatic regions), while ¹³C NMR detects a 0.13 ppm downfield shift in the carbonyl group due to isotopic effects .
- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak at m/z 192.27 (C₁₃D₁₀O) and absence of protiated impurities .
- IR Spectroscopy : Absence of C-H stretching (~3000 cm⁻¹) and presence of C-D stretches (~2280 cm⁻¹) validate deuteration .
How does isotopic deuteration in this compound influence its reaction kinetics?
Advanced
Deuteration accelerates reaction rates in photochemical processes. For example, this compound undergoes photo-reductive dimerization 4x faster than non-deuterated benzophenone due to:
- Electronic Effects : Increased electron density at the carbonyl group (evidenced by ¹³C NMR shifts) enhances susceptibility to reduction .
- Isotopic Mass Effects : Lower vibrational frequencies in C-D bonds may stabilize transition states, though this requires further mechanistic study .
What methodological considerations optimize GC-MS parameters for this compound separation?
Q. Advanced
- Temperature Gradient : A 24-minute runtime with initial temperature (70°C), ramp rate (10°C/min), and final temperature (280°C) balances resolution and efficiency .
- Column Chemistry : Polar stationary phases (e.g., diphenyl/dimethyl polysiloxane) improve retention of aromatic derivatives .
- Ionization Parameters : Electron impact (EI) ionization at 70 eV maximizes fragmentation reproducibility for SIM mode .
How do pressure-induced changes affect the phosphorescence of this compound?
Advanced
Under high pressure (0–30 kbar) in rigid matrices:
- Hydroxylic Glasses : Blue shifts occur due to strengthened hydrogen bonding between C=O and hydroxyl groups .
- Hydrocarbon Glasses/Defects : Red shifts arise from repulsive interactions with nonpolar environments .
- Lifetime Reduction : Triplet-state lifetimes decrease by 15–25% at 30 kbar, suggesting pressure-enhanced nonradiative decay .
What are the key steps in synthesizing perdeutero-tetraphenylethylene using this compound?
Q. Basic
- McMurry Coupling : Reflux this compound with TiCl₄ and Zn dust to form C-C bonds via reductive dimerization .
- Purification : Column chromatography removes titanium byproducts; yield (~87%) is determined gravimetrically .
- Characterization : ²H NMR (δ = 7.05 ppm) and elemental analysis (C: 88.67%, D: 5.87%) confirm isotopic purity .
How can researchers resolve contradictions in data between deuterated and non-deuterated analogs?
Q. Advanced
- Control Experiments : Compare reaction rates/spectral properties under identical conditions to isolate isotopic effects .
- Computational Modeling : Density functional theory (DFT) calculates electronic differences (e.g., carbonyl polarization) .
- Error Analysis : Validate instrument calibration (e.g., MS tuning) to rule out technical artifacts .
What storage conditions ensure this compound stability?
Q. Basic
- Temperature : Store at 2–8°C to minimize thermal degradation .
- Moisture Control : Use desiccants in airtight containers to prevent hydrolysis .
- Light Exposure : Protect from UV radiation to avoid photochemical reactions .
What role does this compound play in IDMS for environmental analysis?
Advanced
In isotope dilution mass spectrometry (IDMS):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
